phosphanium bromide CAS No. 85009-71-8](/img/structure/B14427410.png)
[2-(Benzylamino)ethyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)ethylphosphanium bromide is a chemical compound known for its unique structure and properties It consists of a benzylamino group attached to an ethyl chain, which is further connected to a triphenylphosphanium moiety, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)ethylphosphanium bromide typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with 2-(benzylamino)ethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 2-(Benzylamino)ethylphosphanium bromide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing efficient purification techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylamino)ethylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding substituted products, such as hydroxides or alkoxides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Benzylamino)ethylphosphanium bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, 2-(Benzylamino)ethylphosphanium bromide is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the triphenylphosphanium moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: Similar in structure but lacks the triphenylphosphanium moiety.
Triphenylphosphine: Contains the triphenylphosphanium group but lacks the benzylaminoethyl chain.
2-(Aminoethyl)phosphanium bromide: Similar structure but with an aminoethyl group instead of benzylaminoethyl.
Uniqueness
The uniqueness of 2-(Benzylamino)ethylphosphanium bromide lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
85009-71-8 |
|---|---|
Fórmula molecular |
C27H27BrNP |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
2-(benzylamino)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20,28H,21-23H2;1H/q+1;/p-1 |
Clave InChI |
KAZQPDCVGASDEJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CNCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


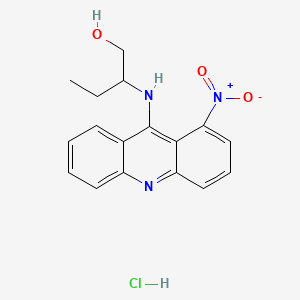

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
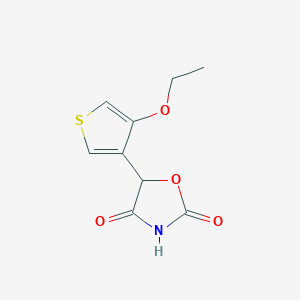
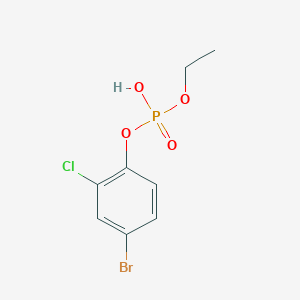
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
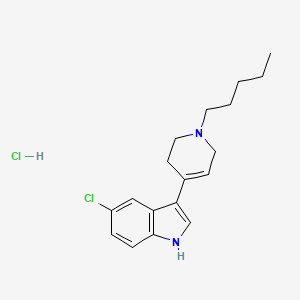
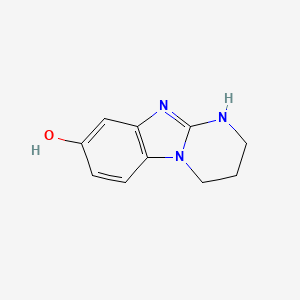
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
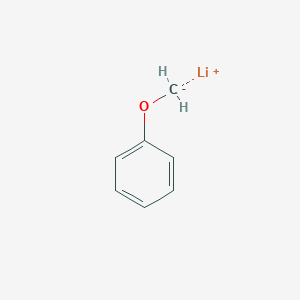
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
